tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Description
tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a dimethoxyphenyl moiety, and an isoquinoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
Molecular Formula |
C25H32N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H32N2O5/c1-25(2,3)32-24(29)27-16-19-9-7-6-8-18(19)15-20(27)23(28)26-13-12-17-10-11-21(30-4)22(14-17)31-5/h6-11,14,20H,12-13,15-16H2,1-5H3,(H,26,28)/t20-/m1/s1 |
InChI Key |
JGCMIQVFRZRTDQ-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2,3-dihydro-1H-isoquinolinecarboxylate
- tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2H-isoquinolinecarboxylate
Uniqueness
tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the dimethoxyphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
